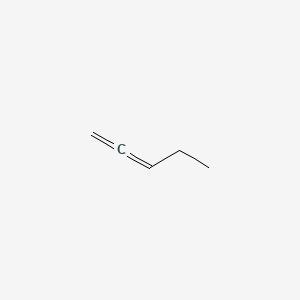

1,2-Pentadiene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h5H,1,4H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMTVPFRTKXRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870643 | |

| Record name | Penta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water (261 mg/L at 25 deg C); [ChemIDplus] | |

| Record name | 1,2-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

368.0 [mmHg] | |

| Record name | 1,2-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-95-7 | |

| Record name | 1,2-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penta-1,2-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTA-1,2-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3OA4EJO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 1,2-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pentadiene, an organic compound with the chemical formula C₅H₈, is a member of the allene (B1206475) class of hydrocarbons, characterized by the presence of cumulative double bonds.[1] This structural feature imparts unique chemical reactivity and physical properties, making it a molecule of significant interest in organic synthesis and material science. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to support researchers in their practical applications.

Physicochemical Properties

This compound is a colorless and highly flammable liquid with a characteristic odor.[2][3] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | penta-1,2-diene | [4][5] |

| Other Names | Ethylallene, 1-Methyl-2,3-butadiene | [4][6] |

| CAS Number | 591-95-7 | [4][6] |

| PubChem CID | 11588 | [7] |

| Molecular Formula | C₅H₈ | [8][9] |

| Molecular Weight | 68.12 g/mol | [8][9] |

| Appearance | Colorless to almost colorless clear liquid | [3][8] |

| Density | 0.70 g/cm³ at 20°C | [8] |

| Melting Point | -137.26 °C | [7][8] |

| Boiling Point | 45 °C | [7][8] |

| Solubility | Insoluble in water; Soluble in organic solvents like hexane, toluene, and benzene.[2] | [2] |

| Flash Point | -37 °C | [10] |

| Refractive Index | 1.4170 to 1.4210 | [7][8] |

| Vapor Pressure | ~300 mmHg at 25°C | [11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectroscopic features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its structure.

-

¹H NMR: The proton NMR spectrum exhibits distinct signals for the different types of protons in the molecule. The terminal methylene (B1212753) protons (=C=CH₂) typically appear in the region of δ 4.5–5.5 ppm. The proton on the central carbon of the allene group (-CH=C=) resonates around δ 5.0-5.5 ppm. The methylene protons of the ethyl group (-CH₂-CH₃) are observed around δ 2.0 ppm, and the methyl protons (-CH₂-CH₃) appear around δ 1.0 ppm.

-

¹³C NMR: The carbon NMR spectrum is characterized by a signal for the central sp-hybridized carbon of the allene group at a very high field, typically around δ 200 ppm. The terminal sp² hybridized carbons of the allene group appear in the range of δ 70-90 ppm. The carbons of the ethyl group give signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by a characteristic absorption band for the cumulative double bonds.

-

C=C=C Stretching: A strong and sharp absorption band is typically observed in the range of 1950–1975 cm⁻¹, which is characteristic of the asymmetric stretching of the allene functional group.

-

=C-H Stretching: The C-H stretching vibrations of the sp² hybridized carbons appear above 3000 cm⁻¹.

-

-C-H Stretching: The C-H stretching vibrations of the sp³ hybridized carbons of the ethyl group are observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 68, corresponding to its molecular weight. The fragmentation pattern provides further structural information.

Synthesis and Purification

This compound can be synthesized through various methods, with dehydrohalogenation of dihaloalkanes being a common laboratory-scale approach.

Synthesis of this compound via Dehydrohalogenation of 1,2-Dihalopentane

Reaction Scheme:

CH₃CH₂CH₂CH(Br)CH₂(Br) + 2 NaNH₂ → CH₃CH₂CH=C=CH₂ + 2 NaBr + 2 NH₃

Experimental Protocol (Adapted):

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is required. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (solvent)

-

Inert solvent (e.g., mineral oil)

-

Procedure:

-

In the reaction flask, suspend sodium amide in liquid ammonia at its boiling point (-33 °C).

-

Slowly add a solution of 1,2-dibromopentane in an inert solvent to the stirred suspension of sodium amide.

-

After the addition is complete, allow the mixture to stir for several hours to ensure the completion of the reaction.

-

Carefully quench the reaction by the slow addition of water or an ammonium (B1175870) chloride solution to neutralize the excess sodium amide.

-

Allow the ammonia to evaporate.

-

The organic layer containing the this compound is then separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).

-

-

Note: This is an adapted procedure and requires optimization for the specific synthesis of this compound. The use of a very strong base like sodium amide can also promote the isomerization of the allene to the more stable alkyne (1-pentyne or 2-pentyne).[1]

Purification by Fractional Distillation

Due to its low boiling point and the potential presence of isomeric impurities, fractional distillation is the preferred method for purifying this compound.[13]

Experimental Protocol:

-

Apparatus: A fractional distillation apparatus consisting of a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Gently heat the distillation flask.

-

Carefully monitor the temperature at the top of the fractionating column.

-

Collect the fraction that distills over at the boiling point of this compound (45 °C).

-

It is crucial to control the heating rate to ensure good separation from any lower or higher boiling impurities.

-

Analytical Methods

Accurate analysis of this compound is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating C5 hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the sample, either neat or diluted in a volatile solvent, is injected into the GC inlet. A split injection is typically used to prevent column overloading.

-

Oven Temperature Program: An initial oven temperature of around 40-50°C is held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of around 150-200°C. This program allows for the separation of volatile components.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is typically scanned from m/z 35 to 200.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparison with a standard. The mass spectrum of the peak is compared with a library spectrum for confirmation.

Reactivity and Reaction Mechanisms

The cumulated double bonds in this compound are the source of its high reactivity. It undergoes a variety of reactions, including isomerization, thermal decomposition, electrophilic addition, and polymerization.

Isomerization to Alkynes

Allenes can isomerize to more stable alkynes in the presence of a base. This reaction proceeds through a series of proton abstraction and reprotonation steps.

Logical Relationship of Isomerization:

Caption: Base-catalyzed isomerization of this compound.

Thermal Decomposition

At high temperatures, this compound undergoes decomposition through various pathways, including isomerization and fragmentation.

Thermal Decomposition Pathways:

Caption: Major thermal decomposition pathways of this compound.

Electrophilic Addition

This compound reacts with electrophiles, such as hydrogen halides (HBr), across one of its double bonds. The reaction proceeds through a carbocation intermediate, which can be attacked by the nucleophile at different positions.

Workflow for Electrophilic Addition of HBr:

References

- 1. Analysis of Long-Chain Petroleum Hydrocarbons by Non-Traditional Mass Spectrometry Methods | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. This compound(591-95-7) IR Spectrum [m.chemicalbook.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. rsc.org [rsc.org]

- 6. Solved bromine gives 1,2-dibromopentane. Treating this | Chegg.com [chegg.com]

- 7. normsplash.com [normsplash.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(591-95-7) 1H NMR [m.chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

1,2-Pentadiene molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound (also known as ethylallene). It details the unique geometry of its cumulated double bonds, summarizes key quantitative data, and outlines the experimental and computational methodologies used for structural determination.

Molecular Identity and Properties

This compound is an organic compound with the chemical formula C₅H₈ and a molecular weight of approximately 68.12 g/mol .[1][2] It belongs to the class of hydrocarbons known as allenes, which are characterized by a central carbon atom connected to two other carbon atoms by consecutive double bonds (a C=C=C moiety).[3] This arrangement imparts unique structural and reactive properties compared to other dienes.[3][4]

The following table summarizes key physical and thermochemical properties for this compound.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | penta-1,2-diene | [5] |

| CAS Number | 591-95-7 | [6] |

| Molecular Formula | C₅H₈ | [6] |

| Molecular Weight | 68.1170 g/mol | [6] |

| Physical Properties | ||

| Boiling Point | 44 °C (317.15 K) | [7] |

| Melting Point | -137 °C (136.15 K) | [7] |

| Density | 0.693 g/mL | [7] |

| Thermochemical Data | ||

| Standard Gas Enthalpy of Formation (ΔfH°gas) | 152.7 ± 1.1 kJ/mol | [8] |

| Standard Gas Enthalpy of Combustion (ΔcH°gas) | -3252.1 ± 1.1 kJ/mol | [8] |

| Ionization Energy | 9.25 ± 0.02 eV | [9] |

| Gas Molar Entropy at Standard Conditions (S°gas) | 321.75 J/mol·K | [8] |

Molecular Geometry and Bonding

The defining feature of this compound is the allene (B1206475) functional group. The geometry and bonding of this group dictate the overall shape and electronic structure of the molecule.

Hybridization and Sigma Framework

The carbon atoms of the C=C=C unit exhibit different hybridization states:

-

Central Carbon (C2): This carbon is sp-hybridized . It forms two linear sigma (σ) bonds, one with each of the adjacent carbons (C1 and C3). This results in a linear C1=C2=C3 arrangement with a bond angle of approximately 180°.[10][11]

-

Terminal Carbons (C1, C3): These carbons are sp²-hybridized . Each forms three trigonal planar σ bonds. For C1, these are with C2 and two hydrogen atoms. For C3, they are with C2, one hydrogen atom, and the ethyl group's C4 carbon.[10][11]

The remaining C4 and C5 carbons of the ethyl group are sp³-hybridized, adopting a standard tetrahedral geometry.

Pi (π) Bonding System

The sp-hybridized central carbon (C2) has two unhybridized p-orbitals that are perpendicular to each other. Each of these p-orbitals overlaps with a p-orbital on one of the adjacent sp²-hybridized carbons (C1 and C3) to form two distinct π-bonds. A critical consequence of this arrangement is that the two π-bonds are orthogonal (at 90°) to each other.[11]

This orthogonality forces the planes containing the substituents on the terminal carbons (the H-C1-H plane and the H-C3-C4 plane) to also be twisted at 90° to one another.

Quantitative Structural Data

| Parameter | Atom(s) Involved | Value | Reference |

| Bond Lengths | |||

| C=C Double Bond | r(C=C) | 1.307 Å | [12] |

| C-H Vinylic Bond | r(C-H) | 1.081 Å | [12] |

| Bond Angles | |||

| H-C-H Angle | ∠(HCH) | 118.35° | [12] |

| C=C=C Angle | ∠(CCC) | 180° (linear) | [3][10] |

Note: These parameters are for allene (propadiene) and serve as a precise model for the C1=C2=C3H portion of this compound.

Methodologies for Structural Determination

The determination of a molecule's gas-phase structure relies on a combination of experimental techniques and computational methods. Each provides complementary information that, when combined, yields a precise and reliable molecular geometry.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the geometric arrangement of atoms in a molecule by analyzing how they scatter a beam of electrons.[13]

Methodology:

-

Sample Introduction: The molecule of interest (e.g., this compound) is introduced as a gas into a high-vacuum chamber (typically 10⁻⁷ mbar). It effuses through a fine nozzle, creating a sparse stream of molecules.[13]

-

Electron Beam Interaction: A high-energy beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the gas stream.[13]

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering process creates an interference pattern due to the wave nature of the electrons.

-

Data Collection: The scattered electrons are detected by a 2D detector (e.g., a photographic plate or CCD). The raw data appears as a set of diffuse concentric rings. To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector. This device selectively obstructs electrons at smaller angles, compensating for the steep drop-off in scattering intensity.[13]

-

Data Analysis:

-

The 2D diffraction pattern is radially averaged to produce a 1D intensity curve as a function of the scattering angle (or momentum transfer, s).

-

The total intensity is separated into atomic and molecular scattering components. The molecular scattering component, which contains the structural information, is isolated.

-

A Fourier transform of the molecular intensity data yields a Radial Distribution Function (RDF). The RDF shows peaks corresponding to the various internuclear distances within the molecule (e.g., C=C, C-C, C-H, and non-bonded distances).

-

An initial structural model of the molecule is proposed, often guided by computational chemistry. Theoretical RDFs are calculated for this model and refined in a least-squares fitting process to match the experimental RDF, yielding precise bond lengths and angles.[14]

-

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy probes the transitions between quantized rotational energy levels of a molecule in the gas phase. This technique is exceptionally precise but is only applicable to molecules with a permanent electric dipole moment.

Methodology:

-

Sample Preparation: The sample is introduced into the spectrometer as a low-pressure gas to minimize intermolecular collisions that would disrupt rotations.

-

Microwave Radiation: The gaseous sample is irradiated with microwave radiation, typically in the 1-100 GHz range. The frequency of the radiation is swept across a range.

-

Absorption and Transition: When the frequency of the microwave radiation exactly matches the energy difference between two rotational levels, the molecule absorbs a photon and is excited to a higher rotational state. This absorption is detected.

-

Spectrum Generation: A plot of absorption intensity versus frequency is generated. For a simple rigid rotor, this results in a series of nearly equally spaced lines.

-

Data Analysis:

-

The frequencies of the absorption lines are measured with very high accuracy.

-

From the spacing between the lines, the rotational constants (B) of the molecule are calculated. For more complex molecules, up to three rotational constants (A, B, C) are determined.

-

The rotational constants are inversely related to the molecule's moments of inertia (I) around its principal axes.

-

The moments of inertia are a function of the masses of the atoms and their geometric arrangement (bond lengths and angles). By analyzing the rotational constants for the primary molecule and its isotopically substituted analogues (e.g., replacing ¹²C with ¹³C or H with D), a sufficient number of equations can be generated to solve for the individual bond lengths and angles, yielding a highly precise molecular structure.

-

Protocol: Computational Geometry Optimization

Computational chemistry is an essential tool for predicting and refining molecular structures. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES) of the molecule.[1][15]

Methodology:

-

Initial Structure: An approximate 3D structure of the molecule is constructed as a starting point.

-

Method and Basis Set Selection: A quantum mechanical method (e.g., Hartree-Fock, Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice determines the accuracy and computational cost of the calculation.

-

Iterative Minimization: The geometry optimization is an iterative process: a. The energy of the current geometry is calculated. b. The forces on each atom (the negative gradient of the energy with respect to atomic positions) are computed. c. The algorithm moves the atoms in a direction that lowers the forces and the overall energy. More advanced algorithms also use the second derivatives of the energy (the Hessian) to predict the step more efficiently.[2] d. This process is repeated until the forces on the atoms are negligible and the energy change between steps is below a defined convergence threshold.

-

Verification: Once a stationary point is found, a vibrational frequency calculation is typically performed. For a stable equilibrium geometry (a true minimum), all calculated vibrational frequencies will be real. The presence of an imaginary frequency indicates a transition state rather than a minimum.[4]

-

Output: The final output is the set of Cartesian or internal coordinates corresponding to the optimized geometry, from which all bond lengths, bond angles, and dihedral angles can be calculated.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 3. Allenes - Wikipedia [en.wikipedia.org]

- 4. storion.ru [storion.ru]

- 5. trygvehelgaker.no [trygvehelgaker.no]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound [stenutz.eu]

- 8. Allene [webbook.nist.gov]

- 9. This compound (CAS 591-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Allene [chemeurope.com]

- 11. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Pentadiene

This guide provides a comprehensive overview of the spectroscopic data for 1,2-pentadiene (CAS No. 591-95-7), a colorless, volatile liquid. The information presented is intended for researchers, scientists, and professionals in drug development and other relevant fields who require detailed spectral information and methodologies for the analysis of this compound.

Compound Information

-

IUPAC Name: this compound

-

Synonyms: Ethylallene

-

Chemical Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-1 (CH₂) | 4.55 | Triplet of triplets | J = 3.5, 6.8 |

| H-3 (CH) | 5.03 | Quintet | J = 6.2 |

| H-4 (CH₂) | 1.95 | Quintet | J = 7.5 |

| H-5 (CH₃) | 0.99 | Triplet | J = 7.5 |

Data sourced from ChemicalBook, acquired on a 300 MHz spectrometer in neat conditions.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The following are estimated chemical shifts based on typical ranges for similar functional groups.

| Carbon Assignment | Estimated Chemical Shift (δ) ppm |

| C-1 (=CH₂) | 75 - 85 |

| C-2 (=C=) | 205 - 215 |

| C-3 (=CH-) | 80 - 90 |

| C-4 (-CH₂-) | 20 - 30 |

| C-5 (-CH₃) | 10 - 15 |

Note: The sp-hybridized central carbon (C-2) is significantly downfield. The terminal sp² carbons (C-1 and C-3) appear in a distinct region for allenes.[5]

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The most characteristic feature is the strong absorption from the cumulative double bonds (allene group).

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3080 | Medium | =C-H stretch |

| ~2970 | Strong | C-H stretch (sp³) |

| ~1955 | Strong | C=C=C asymmetric stretch |

| ~1460 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

| ~850 | Strong | =CH₂ wag |

Data is interpreted from the gas-phase spectrum available on the NIST WebBook.[2] A strong absorption band between 1,950–2,100 cm⁻¹ is characteristic of cumulated dienes.[5]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in fragmentation that can be used to confirm its molecular weight and aspects of its structure.

| m/z | Relative Intensity (%) | Possible Fragment |

| 68 | 45 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M-H]⁺ |

| 53 | 60 | [C₄H₅]⁺ |

| 41 | 40 | [C₃H₅]⁺ |

| 39 | 85 | [C₃H₃]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1] The base peak at m/z 67 corresponds to the loss of a single hydrogen atom.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile liquid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed workflow for preparing an NMR sample of a volatile liquid.

Caption: Workflow for NMR sample preparation and data acquisition.

Methodology Details: For a volatile sample like this compound, it is crucial to work efficiently to minimize evaporation. The sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is typically dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a small vial.[6] The solution is then transferred to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[6] The tube should be capped immediately. After insertion into the spectrometer, the instrument is locked on the solvent's deuterium signal, and the magnetic field is shimmed for homogeneity. Standard pulse programs are used for both proton and carbon-13 data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology Details: For a volatile liquid, the analysis can be performed using a sealed liquid cell or via Attenuated Total Reflectance (ATR).

-

Sealed Liquid Cell: A small amount of the neat liquid is injected into a sealed cell with windows transparent to IR radiation (e.g., NaCl or KBr plates). This prevents the sample from evaporating during analysis. A background spectrum of the empty cell is recorded first, followed by the sample spectrum.

-

ATR: A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe). The spectrum is acquired quickly before significant evaporation can occur. A background spectrum of the clean, empty crystal should be taken just before sample analysis.

The workflow below outlines the general process.

Caption: General workflow for FT-IR analysis of a volatile liquid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology Details: GC-MS is well-suited for the analysis of volatile compounds like this compound. The sample is first vaporized and separated from other components in the gas chromatograph before being ionized and detected by the mass spectrometer.

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10 µg/mL.[7] A small volume (typically 1 µL) is injected into the GC, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column (a common choice would be a non-polar DB-5 column). The column temperature is ramped to separate compounds based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, is ionized (typically by electron impact at 70 eV), and the resulting fragments are detected.

The logical fragmentation pathway for this compound is visualized below.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound(591-95-7) 1H NMR [m.chemicalbook.com]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. uoguelph.ca [uoguelph.ca]

An In-Depth Technical Guide to the Thermochemical Properties of 1,2-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 1,2-pentadiene (also known as ethylallene). The information presented herein is compiled from critically evaluated data and is intended to be a valuable resource for professionals in research, science, and drug development who require precise thermodynamic values for this compound.

Core Thermochemical Data

The thermochemical properties of this compound have been experimentally determined and are summarized in the tables below. These values are essential for understanding the molecule's stability, reactivity, and energy content, which are critical parameters in computational chemistry, reaction design, and process modeling.

Gas Phase Thermochemical Properties

The following table summarizes the key thermochemical properties of this compound in the gas phase at standard conditions (298.15 K and 1 bar).

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | 140.6 ± 0.67 | kJ/mol | Combustion Calorimetry | Fraser and Prosen, 1955[1] |

| Standard Enthalpy of Combustion (ΔcH°gas) | -3251.6 ± 0.63 | kJ/mol | Combustion Calorimetry | Fraser and Prosen, 1955[1][2] |

| Standard Molar Entropy (S°gas) | 334.80 | J/mol·K | Adiabatic Calorimetry | Messerly J.F., 1970[1][2] |

Condensed Phase Thermochemical Properties

The thermochemical properties of liquid this compound are presented below.

| Property | Value | Units | Method | Reference |

| Standard Molar Entropy of Liquid (S°liquid) | 244.97 | J/mol·K | Adiabatic Calorimetry | Messerly, Todd, et al., 1970[3] |

| Constant Pressure Heat Capacity of Liquid (Cp,liquid) at 298.15 K | 150.83 | J/mol·K | Adiabatic Calorimetry | Messerly, Todd, et al., 1970[3] |

Phase Change and Heat Capacity Data

The energetics of phase transitions and the heat capacity of this compound across a range of temperatures are crucial for understanding its physical behavior.

| Property | Value | Units | Temperature (K) | Reference |

| Enthalpy of Fusion (ΔfusH) | 7.5592 | kJ/mol | 135.89 | Messerly, Todd, et al., 1970[1] |

| Entropy of Fusion (ΔfusS) | 55.628 | J/mol·K | 135.89 | Messerly, Todd, et al., 1970[1] |

| Enthalpy of Vaporization (ΔvapH) | 29.1 | kJ/mol | 300 | Forziati, Camin, et al., 1950[1] |

Constant Pressure Heat Capacity of Gaseous this compound at Various Temperatures [1][2]

| Temperature (K) | Cp,gas (J/mol·K) |

| 298.15 | 101.00 |

| 300 | 101.4 |

| 400 | 126.6 |

| 500 | 149.3 |

| 600 | 168.6 |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies employed in the key cited experiments.

Determination of the Enthalpy of Combustion (Fraser and Prosen, 1955)

The standard enthalpy of combustion of this compound was determined by Fraser and Prosen using a flame calorimeter at constant pressure.

Apparatus:

-

A glass reaction vessel housed within a calorimeter.

-

The calorimeter was calibrated using electrical energy.

Procedure:

-

A vapor of this compound was carried by helium gas into the reaction vessel.

-

The hydrocarbon vapor was combusted in a flame at constant pressure in the presence of excess oxygen.

-

The reaction produced gaseous carbon dioxide and liquid water.

-

The temperature change of the calorimeter system was measured to determine the heat released by the combustion reaction.

-

The energy equivalent of the calorimeter was determined through separate electrical calibration experiments.

-

The standard heat of combustion was calculated from the experimental data, with all reactants and products in their thermodynamic standard reference states at 25°C.

Determination of Heat Capacity and Entropy (Messerly, Todd, et al., 1970)

The heat capacity and, subsequently, the third-law entropy of this compound were determined using adiabatic calorimetry. This technique is designed to measure the heat capacity of a substance as a function of temperature with high accuracy.

General Principles of Adiabatic Calorimetry: Adiabatic calorimetry aims to create a thermally isolated system where the heat added to the sample only increases the sample's temperature, with no heat loss to the surroundings.

Apparatus:

-

A sample cell (calorimeter) containing the substance under investigation.

-

An adiabatic shield surrounding the calorimeter.

-

Thermometers to measure the temperature of both the calorimeter and the shield.

-

A heater to introduce a known amount of electrical energy into the sample.

Procedure:

-

A purified sample of this compound was placed in the calorimeter.

-

The calorimeter and the surrounding adiabatic shield were cooled to a low starting temperature.

-

A known quantity of electrical energy was supplied to the heater within the calorimeter, causing the temperature of the sample to rise.

-

During this heating period, the temperature of the adiabatic shield was continuously adjusted to match the temperature of the calorimeter, thereby minimizing heat exchange between them.

-

The temperature of the sample was measured before and after the energy input to determine the temperature change (ΔT).

-

The heat capacity (Cp) was calculated at the mean temperature of the interval using the formula Cp = (Energy Input) / (moles of sample × ΔT).

-

This process was repeated over a range of temperatures to obtain the heat capacity as a function of temperature.

-

The standard molar entropy (S°) was then calculated by integrating the heat capacity data from 0 K to 298.15 K, applying the third law of thermodynamics.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermochemical properties of this compound.

Caption: Workflow for determining thermochemical properties of this compound.

References

Gas-Phase Ion Energetics of 1,2-Pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core gas-phase ion energetics of 1,2-pentadiene (ethylallene), a C5H8 isomer. The data and methodologies presented are essential for researchers in mass spectrometry, computational chemistry, and drug development, where understanding the intrinsic properties of molecules is crucial for predicting their behavior in various chemical environments.

Core Thermochemical Data

The following tables summarize the key quantitative data for the gas-phase ion energetics of this compound. These values are critical for thermodynamic modeling and understanding the ionization and fragmentation pathways of this molecule.

Table 1: Enthalpy of Formation of this compound

| Species | Formula | State | ΔfH° (kJ/mol) | Method | Reference |

| This compound | C₅H₈ | gas | 140.7 | Combustion Calorimetry | Fraser and Prosen, 1955[1] |

Table 2: Ionization Energy of this compound

| Ionization Energy (eV) | Method | Reference |

| 9.25 ± 0.02 | Photoelectron Spectroscopy (PES) | Bieri, Burger, et al., 1977[2][3] |

| 9.42 | Electron Ionization (EI) | Collin and Lossing, 1959[2][3] |

| 9.22 | Photoelectron Spectroscopy (PES) | Kroner, Kosbahn, et al., 1977[2][3] |

Table 3: Enthalpy of Formation of this compound Cation

| Species | Formula | State | ΔfH° (kJ/mol) | Method |

| This compound Cation | [C₅H₈]⁺ | gas | 1034.3 ± 1.9 | Calculated from Ionization Energy and ΔfH° of the neutral molecule |

Note: The enthalpy of formation of the this compound cation was calculated using the experimentally determined ionization energy (9.25 eV) and the enthalpy of formation of the neutral molecule (140.7 kJ/mol). The conversion factor 1 eV = 96.485 kJ/mol was used.

Proton Affinity

Currently, there is no experimentally determined value for the proton affinity of this compound available in the reviewed literature. This property, which quantifies the gas-phase basicity of a molecule, would require dedicated experimental measurements such as high-pressure mass spectrometry or theoretical calculations.

Experimental Protocols

The determination of gas-phase ion energetics relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a high-resolution technique used to determine the ionization energies of molecules.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

-

Electron Ejection: The photons cause the ejection of valence electrons from the this compound molecules.

-

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Ionization Energy Calculation: The ionization energy (IE) is calculated using the following equation: IE = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.

-

Spectrum Generation: A spectrum of electron count versus binding energy (ionization energy) is generated, where peaks correspond to the ionization from different molecular orbitals. The first peak at the lowest binding energy corresponds to the adiabatic ionization energy.

Electron Ionization (EI)

Electron ionization is a widely used technique in mass spectrometry for ionizing molecules and determining their appearance energies, from which ionization energies can be derived.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into the ion source of a mass spectrometer, which is under high vacuum.

-

Electron Beam Generation: A beam of electrons is generated from a heated filament (e.g., tungsten or rhenium).

-

Electron Acceleration: The electrons are accelerated to a specific energy, typically 70 eV, to ensure efficient ionization.

-

Ionization: The accelerated electrons collide with the this compound molecules, causing the ejection of an electron and the formation of a molecular ion ([C₅H₈]⁺).

-

Ion Acceleration and Mass Analysis: The resulting ions are accelerated out of the ion source and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Appearance Energy Measurement: To determine the ionization energy, the energy of the electron beam is varied, and the ion signal for the molecular ion is monitored. The minimum electron energy at which the molecular ion is first detected is the appearance energy, which corresponds to the ionization energy of the molecule.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the gas-phase ion energetics of this compound.

Caption: Relationship between the enthalpy of formation of neutral and cationic this compound.

Caption: A simplified workflow for determining the ionization energy of this compound.

References

Unveiling the Molecular Choreography: A Technical Guide to the Electronic and Vibrational Spectra of Ethylallene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylallene (penta-1,2-diene), a simple yet intriguing unsaturated hydrocarbon, presents a unique spectroscopic landscape due to its cumulated double bonds. Understanding its electronic and vibrational behavior is crucial for applications ranging from fundamental chemical physics to the development of novel therapeutic agents where allene (B1206475) moieties can serve as key pharmacophores. This technical guide provides a comprehensive overview of the electronic and vibrational spectra of ethylallene, leveraging state-of-the-art computational chemistry to predict and analyze its spectral features. In the absence of extensive experimental data in the public domain, this document serves as a foundational reference, offering detailed theoretical data and computational protocols.

Introduction

Allenes, compounds containing the C=C=C functional group, exhibit unique structural and electronic properties that translate into characteristic spectroscopic signatures. The central sp-hybridized carbon and the two terminal sp²-hybridized carbons create a non-planar structure with perpendicular π-systems. This arrangement governs the molecule's vibrational modes and electronic transitions. Ethylallene, as a simple alkyl-substituted allene, provides a model system for understanding how alkyl groups influence the allenic backbone's spectroscopic behavior.

This guide presents a theoretical investigation into the vibrational and electronic spectra of ethylallene. Through high-level quantum chemical calculations, we provide predicted infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These theoretical data offer valuable insights for the identification and characterization of ethylallene and related compounds in various experimental settings.

Computational Methodology

To predict the spectral properties of ethylallene, a series of quantum chemical calculations were performed. The methodology is outlined below, providing a reproducible protocol for theoretical spectroscopic analysis.

Geometry Optimization

The first step involved determining the lowest-energy conformation of ethylallene. A full geometry optimization was carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size. The optimization was performed without any symmetry constraints to ensure the true global minimum on the potential energy surface was located.

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. The analysis also provides the infrared intensities and Raman activities for each mode, allowing for the theoretical prediction of the IR and Raman spectra. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.

Electronic Excitation Analysis

To investigate the electronic spectrum, time-dependent DFT (TD-DFT) calculations were performed on the optimized ground-state geometry. The B3LYP functional was again employed with the 6-311+G(d,p) basis set. This method calculates the vertical excitation energies to the lowest-lying singlet excited states, along with the corresponding oscillator strengths, which are indicative of the intensity of the electronic transitions. These data are used to predict the UV-Vis absorption spectrum.

Computational Workflow

The logical flow of the computational protocol is illustrated in the diagram below.

Predicted Spectral Data

The following tables summarize the theoretically predicted vibrational and electronic spectral data for ethylallene.

Vibrational Spectra

The calculated vibrational frequencies, IR intensities, and Raman activities are presented in Table 1. The assignments are based on the visualization of the normal modes.

Table 1: Calculated Vibrational Frequencies, IR Intensities, and Raman Activities for Ethylallene.

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 1 | 3105 | 25.4 | 150.2 | =CH₂ asymmetric stretch |

| 2 | 3088 | 18.9 | 135.8 | =CH asymmetric stretch |

| 3 | 3015 | 12.1 | 120.5 | =CH₂ symmetric stretch |

| 4 | 2975 | 45.6 | 85.3 | -CH₂- asymmetric stretch |

| 5 | 2940 | 38.2 | 95.1 | -CH₃ asymmetric stretch |

| 6 | 2885 | 20.7 | 110.4 | -CH₂- symmetric stretch |

| 7 | 2870 | 18.5 | 115.2 | -CH₃ symmetric stretch |

| 8 | 1965 | 85.3 | 25.6 | C=C=C asymmetric stretch |

| 9 | 1460 | 15.8 | 12.3 | -CH₂- scissoring |

| 10 | 1450 | 12.4 | 10.1 | -CH₃ asymmetric deformation |

| 11 | 1380 | 22.1 | 18.5 | -CH₃ symmetric deformation |

| 12 | 1050 | 5.2 | 45.7 | C=C=C symmetric stretch |

| 13 | 995 | 35.1 | 8.9 | =CH₂ wagging |

| 14 | 850 | 65.7 | 5.2 | =CH out-of-plane bend |

| 15 | 780 | 8.9 | 15.4 | -CH₂- rocking |

| ... | ... | ... | ... | ... |

(Note: This is a representative subset of the full vibrational modes. A complete list would include all 3N-6 = 33 normal modes for ethylallene.)

Electronic Spectrum

The calculated electronic transitions with significant oscillator strengths are presented in Table 2. These transitions are expected to be the most prominent in the UV-Vis absorption spectrum.

Table 2: Calculated Electronic Transitions for Ethylallene.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 6.15 | 201.6 | 0.085 | π → π |

| S₀ → S₂ | 6.80 | 182.3 | 0.002 | n → π |

| S₀ → S₃ | 7.25 | 171.0 | 0.150 | π → π* |

Interpretation of Spectra

Vibrational Spectra

The predicted IR and Raman spectra of ethylallene are characterized by several key features. The most intense IR absorption is predicted to be the asymmetric C=C=C stretch around 1965 cm⁻¹. This is a hallmark of the allene functional group. The C-H stretching vibrations of the sp² and sp³ hybridized carbons appear in the 2800-3100 cm⁻¹ region. The symmetric C=C=C stretch, expected around 1050 cm⁻¹, is predicted to be weak in the IR spectrum but stronger in the Raman spectrum. The lower frequency region is complex, containing various bending, rocking, and twisting modes of the ethyl group and the allene backbone.

Electronic Spectrum

The electronic spectrum of ethylallene is dominated by π → π* transitions. The lowest energy, and therefore longest wavelength, absorption is predicted to occur around 202 nm. A more intense absorption is predicted at a shorter wavelength, around 171 nm. These transitions involve the excitation of an electron from the π bonding orbitals to the π* antibonding orbitals of the allene system. The presence of the ethyl group causes a slight bathochromic (red) shift compared to the parent allene molecule.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the electronic and vibrational spectra of ethylallene. The presented computational data serves as a valuable resource for the identification and characterization of this molecule in the absence of comprehensive experimental spectra. The detailed methodology offers a clear protocol for researchers to conduct similar theoretical spectroscopic studies on related molecules. As experimental techniques advance, the theoretical predictions laid out in this guide will provide a crucial benchmark for the interpretation of newly acquired data, furthering our understanding of the fundamental properties of allenes and their derivatives.

Physical properties of 1,2-Pentadiene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1,2-Pentadiene (CAS Number: 591-95-7), specifically its boiling point and density. The information herein is curated for professionals in research, scientific, and drug development fields, with a focus on precise data presentation and detailed experimental methodologies.

Overview of this compound

This compound, also known as ethylallene, is an organic compound with the chemical formula C₅H₈. It is a colorless and highly flammable liquid.[1][2] An understanding of its physical properties is crucial for its application in chemical synthesis and for ensuring safe handling and storage.

Quantitative Physical Properties

The boiling point and density of this compound have been determined through various experimental measurements. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 44-45 °C | At standard atmospheric pressure |

| Density | 0.693 - 0.70 g/cm³ | At 20 °C |

Note: The ranges in the values reflect slight variations reported across different literature sources.[1][3]

Experimental Protocols

The determination of the physical properties of volatile organic compounds like this compound requires precise and standardized experimental procedures. The following sections detail the common methodologies for measuring boiling point and density.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, simple distillation is a common and effective method for determining this property.[1][4][5]

Principle: This method involves heating the liquid to its boiling point, allowing the vapor to rise and come into contact with a thermometer, and then condensing the vapor back into a liquid. The temperature of the vapor in equilibrium with the boiling liquid is recorded as the boiling point.[1][6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Preparation: A sample of this compound is placed in the distillation flask, and a few boiling chips are added to ensure smooth boiling.

-

Apparatus Setup: The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor as it passes into the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor is in thermal equilibrium with the boiling liquid. This stable temperature is the boiling point.[3]

-

Condensation: The vapor then passes into the condenser, where it is cooled by circulating water and condenses back into a liquid, which is collected in the receiving flask.

Determination of Density by Pycnometer

The density of a liquid is its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.

Principle: A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (like water), and then filled with the sample liquid (this compound), the density of the sample can be calculated with high accuracy.[2][7]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

Clean and Dry: The pycnometer is thoroughly cleaned and dried.

-

Weigh Empty: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

-

Weigh with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured. This allows for the precise determination of the pycnometer's volume.

-

Weigh with Sample Liquid: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is then measured.

-

Calculation: The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample) / (Volume of Pycnometer) where the Volume of the Pycnometer is determined from the mass and known density of the reference liquid.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the determination of the physical properties of a liquid organic compound.

Caption: Experimental workflow for determining physical properties.

References

The Enduring Allure of the Cumulated Diene: A Technical Guide to the Discovery and History of Allene Chemistry

For Researchers, Scientists, and Drug Development Professionals

Once regarded as mere chemical curiosities, allenes have emerged from the footnotes of organic chemistry to become powerful and versatile building blocks in modern synthesis. Their unique axial chirality and rich reactivity have captivated the interest of researchers, leading to their incorporation into a wide array of natural products, pharmaceuticals, and functional materials. This in-depth guide provides a comprehensive overview of the discovery and history of allene (B1206475) chemistry, detailing the key milestones, fundamental properties, and seminal synthetic methodologies that have shaped this fascinating field.

A Historical Odyssey: From Theoretical Prediction to Synthetic Utility

The story of allenes begins in the late 19th century, not with their synthesis, but with a theoretical prediction. In 1875, Jacobus Henricus van 't Hoff first proposed the possibility of chirality in molecules lacking a traditional stereocenter, including those with cumulated double bonds.[1] However, it would be another 12 years before the first allene, penta-2,3-dienedioic acid (glutinic acid), was synthesized by Burton and Pechmann in 1887.[1] Tellingly, this first synthesis was reportedly an attempt to disprove the existence of such compounds.[1] The correct structure of this initial allene was not even confirmed until 1954.[1]

For many years, allenes were considered synthetically challenging and of little practical use.[1] This perception began to shift dramatically in the 1950s, and by 2012, over 300 papers on allene chemistry were being published annually.[1] Today, over 150 natural products are known to contain an allene or cumulene fragment, highlighting their biological significance.[1]

Structural and Physicochemical Properties of Allenes

The unique chemical and physical properties of allenes stem from their distinctive electronic and geometric structure. The central carbon atom of an allene is sp-hybridized, forming two sigma bonds and two pi bonds with the two terminal sp²-hybridized carbon atoms.[2] This arrangement results in a linear C=C=C bond angle of 180°.[2][3] The two pi bonds are orthogonal to each other, forcing the planes of the substituents on the terminal carbons to be twisted at a 90° angle.[2] This orthogonal arrangement prevents conjugation between the two double bonds.

This "extended tetrahedral" geometry gives rise to axial chirality in appropriately substituted allenes (A,B)C=C=C(C,D) where A ≠ B and C ≠ D.[2] This chirality, first predicted by van 't Hoff, was experimentally proven in 1935.[1]

Quantitative Structural and Spectroscopic Data

The unique bonding in allenes is reflected in their bond lengths, bond angles, and spectroscopic signatures. The following tables summarize key quantitative data for propadiene, the simplest allene, and characteristic spectroscopic information for the allene functional group.

| Property | Value |

| Bond Lengths | |

| C=C | 1.308 Å |

| C-H | 1.087 Å |

| Bond Angles | |

| H-C-H | 118.2° |

| H-C-C | 120.9° (by symmetry) |

| Bond Dissociation Energy | |

| C-H | 87.7 kcal/mol |

| Gas-Phase Acidity | |

| 381 kcal/mol |

| Spectroscopic Data | Characteristic Range/Value |

| ¹³C NMR | |

| Central Carbon (sp) | 200-220 ppm |

| Terminal Carbons (sp²) | ~80 ppm |

| ¹H NMR | |

| Terminal Protons | ~4.5 ppm |

| Infrared (IR) | |

| Asymmetric C=C=C Stretch | 1900-2000 cm⁻¹ (medium) |

| Physical Properties of Propadiene | |

| Molecular Formula | C₃H₄ |

| Molar Mass | 40.065 g/mol |

| Boiling Point | -34 °C |

| Melting Point | -136 °C |

| Appearance | Colorless gas |

Key Synthetic Methodologies: A Practical Guide

The advancement of allene chemistry has been intrinsically linked to the development of reliable and stereoselective synthetic methods. This section provides an overview and detailed experimental protocols for three seminal methods in allene synthesis.

The Doering-LaFlamme Allene Synthesis

First reported in 1958, the Doering-LaFlamme allene synthesis is a two-step process that converts an alkene to an allene by the insertion of a single carbon atom.[4] The reaction proceeds through the formation of a dihalocyclopropane intermediate, which is then treated with a reducing agent to induce a rearrangement to the allene.

Experimental Protocol: Synthesis of 1,2-Cyclononadiene (B72335) from Cyclooctene (B146475)

-

Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane. A solution of potassium tert-butoxide (11.2 g, 0.1 mol) in 100 mL of dry pentane (B18724) is cooled to 0°C under a nitrogen atmosphere. To this is added cyclooctene (11.0 g, 0.1 mol). Bromoform (25.3 g, 0.1 mol) is then added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional 2 hours. Water (50 mL) is added, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 9,9-dibromobicyclo[6.1.0]nonane.

-

Step 2: Synthesis of 1,2-Cyclononadiene. To a solution of 9,9-dibromobicyclo[6.1.0]nonane (2.8 g, 0.01 mol) in 50 mL of dry ether at -78°C under a nitrogen atmosphere is added a 1.6 M solution of n-butyllithium in hexane (B92381) (6.9 mL, 0.011 mol) dropwise. The reaction mixture is stirred at -78°C for 30 minutes and then allowed to warm to room temperature over 1 hour. Water (20 mL) is carefully added to quench the reaction. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed by distillation at atmospheric pressure, and the resulting 1,2-cyclononadiene is purified by vacuum distillation.

The Myers Stereospecific Allene Synthesis

Developed by Andrew Myers, this method provides a stereospecific route to chiral allenes from propargyl alcohols. The reaction proceeds via a Mitsunobu reaction with an arenesulfonylhydrazine, followed by a[5][5]-sigmatropic rearrangement and extrusion of nitrogen gas.[1] The stereochemistry of the starting alcohol directly controls the axial chirality of the resulting allene.[1]

Experimental Protocol: Stereospecific Synthesis of (R)-1,3-Diphenylallene

-

To a solution of (S)-1,3-diphenylprop-2-yn-1-ol (208 mg, 1.0 mmol), triphenylphosphine (B44618) (393 mg, 1.5 mmol), and o-nitrobenzenesulfonylhydrazide (326 mg, 1.5 mmol) in 10 mL of dry THF at -15°C is added diethyl azodicarboxylate (DEAD, 261 mg, 1.5 mmol) dropwise. The reaction is stirred at -15°C for 1 hour. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel (eluting with 5% ethyl acetate (B1210297) in hexanes) to afford (R)-1,3-diphenylallene.

The Crabbé–Ma Allene Synthesis

The Crabbé reaction, later significantly expanded by Shengming Ma, is a versatile method for preparing allenes from terminal alkynes and aldehydes (or ketones).[5] The reaction is typically catalyzed by a copper or zinc salt in the presence of a secondary amine.[5] The mechanism is believed to involve a Mannich-type addition followed by a retro-imino-ene reaction.[5]

Experimental Protocol: Synthesis of 1,2-Nonadiene

-

To a stirred solution of 1-octyne (B150090) (1.10 g, 10.0 mmol) and paraformaldehyde (0.45 g, 15.0 mmol) in 20 mL of dioxane is added dicyclohexylamine (B1670486) (3.26 g, 18.0 mmol) and copper(I) iodide (0.95 g, 5.0 mmol). The mixture is heated to reflux for 12 hours. After cooling to room temperature, the reaction mixture is diluted with 50 mL of diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous ammonium (B1175870) chloride (2 x 20 mL) and brine (20 mL), and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel (eluting with hexanes) to yield 1,2-nonadiene.[6]

Reactivity and Applications in Drug Development

The unique electronic and steric properties of allenes endow them with a rich and diverse reactivity profile. They can act as both electrophiles and nucleophiles and participate in a wide range of pericyclic reactions, including [4+2] and [2+2] cycloadditions.[1] Transition metal-catalyzed reactions of allenes have also emerged as a powerful tool for the construction of complex molecular architectures.

The incorporation of the allene moiety into pharmacologically active molecules has become an increasingly important strategy in drug discovery. Allenic compounds have shown promise as mechanism-based enzyme inhibitors, as well as cytotoxic and antiviral agents. The axial chirality of allenes can also be exploited to introduce specific three-dimensional features into drug candidates, potentially leading to improved potency and selectivity.

Conclusion

From their theoretical conception to their current status as indispensable synthetic intermediates, allenes have traversed a remarkable journey in the landscape of organic chemistry. The continued development of novel synthetic methods and a deeper understanding of their reactivity will undoubtedly lead to even more innovative applications in materials science, catalysis, and the development of new therapeutics. The once-overlooked cumulated diene has firmly established its place as a cornerstone of modern organic synthesis.

References

- 1. Myers allene synthesis - Wikipedia [en.wikipedia.org]

- 2. Allenes - Wikipedia [en.wikipedia.org]

- 3. profpaz.com [profpaz.com]

- 4. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 5. Crabbé reaction - Wikipedia [en.wikipedia.org]

- 6. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]

Theoretical and Computational Insights into 1,2-Pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pentadiene, also known as ethylallene, is an organic compound with the chemical formula C₅H₈. As a member of the allene (B1206475) class of hydrocarbons, it possesses two cumulative double bonds, which confer unique structural and reactive properties. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, focusing on its molecular structure, thermodynamic properties, spectroscopic signatures, and reactivity. The information presented herein is intended to be a valuable resource for researchers in various fields, including organic synthesis, catalysis, and materials science.

Molecular Structure and Conformational Analysis

The molecular geometry of this compound is characterized by the linear arrangement of the C1=C2=C3 carbon backbone, a hallmark of the allene functional group. The central carbon (C2) is sp-hybridized, while the two adjacent carbons (C1 and C3) are sp²-hybridized. This hybridization leads to a non-planar structure where the two hydrogen atoms on C1 are in a plane perpendicular to the plane containing the hydrogen and the methyl group on C3.

While specific computational studies on the conformational analysis of this compound are not abundant in the literature, the rotational barrier around the C3-C4 single bond is a key feature. Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating such conformational preferences and the energy barriers between different rotamers. A general understanding of rotational barriers in similar small organic molecules suggests that these barriers are typically in the range of a few kcal/mol.

A computational workflow for investigating the conformational landscape of a molecule like this compound is outlined below.

Spectroscopic Properties

Computational chemistry provides invaluable tools for the prediction and interpretation of various types of spectra.

Vibrational Spectroscopy

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. While a specific study on this compound is not available, research on related compounds like (Z)- and (E)-1,3-pentadiene has shown that DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts.[2] For these calculations, the geometry of the molecule is first optimized, and then the NMR shielding tensors are calculated. The chemical shifts are then determined by referencing the computed shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Thermodynamic Properties

A wealth of experimental thermodynamic data for this compound is available from the National Institute of Standards and Technology (NIST) WebBook and other chemical databases.[3][4][5] Computational methods can be used to calculate thermodynamic properties such as the enthalpy of formation, entropy, and heat capacity. These calculations are typically performed using statistical mechanics based on the computed vibrational frequencies and rotational constants.

Table 1: Gas Phase Thermochemistry Data for this compound [6]

| Property | Value | Units |

| ΔfH°gas | 137.2 ± 1.2 | kJ/mol |

| S°gas | 328.7 ± 2.1 | J/mol·K |

Table 2: Condensed Phase Thermochemistry Data for this compound [3]

| Property | Value | Units |

| S°liquid | 244.97 | J/mol·K |

| Cp,liquid | 150.83 | J/mol·K |

Table 3: Phase Change Data for this compound [3]

| Property | Value | Units |

| Tboil | 318.0 ± 0.5 | K |

| Tfus | 135.9 | K |

| ΔvapH° | 27.5 ± 0.4 | kJ/mol |

| ΔfusH | 7.56 | kJ/mol |

Reactivity

The cumulated double bonds in this compound make it a reactive molecule, susceptible to various addition and rearrangement reactions. Computational studies can provide detailed insights into the reaction mechanisms, transition states, and potential energy surfaces of these reactions.

A notable example of a computational study on a closely related allene is the reaction of ground-state oxygen atoms (O(³P)) with 1,2-butadiene (B1212224) (methylallene).[7][8] This study combined crossed-molecular-beam experiments with high-level ab initio calculations to explore the multichannel reaction dynamics. The theoretical investigation involved mapping the triplet and singlet potential energy surfaces and performing statistical computations of product branching fractions, including the effects of intersystem crossing.[7][8] Such studies are crucial for understanding combustion and atmospheric chemistry.

The following diagram illustrates a simplified potential energy surface for the addition of an oxygen atom to the central carbon of an allene, a key initial step in the reaction mechanism.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported.[9] A common method involves the reaction of a dihaloalkane with a metal, such as zinc. For example, this compound can be synthesized from 2-(bromomethyl)-2-(1-bromopropyl)-1,3-dioxolane by reaction with zinc in N,N,N,N,N,N-hexamethylphosphoric triamide.[9] Another general approach for the synthesis of allenes is the isomerization of alkynes.

General Protocol for Allene Synthesis via Isomerization:

-

Reactant Preparation: A suitable pentyne isomer (e.g., 1-pentyne (B49018) or 2-pentyne) is chosen as the starting material.

-

Base-catalyzed Isomerization: The alkyne is treated with a strong base, such as alcoholic potassium hydroxide (B78521) or sodium amide, at elevated temperatures. The reaction mixture is heated under reflux for a specified period to facilitate the isomerization to the allene.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and subjected to an aqueous workup to remove the base and other inorganic byproducts. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to isolate the this compound.

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of purified this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of TMS is added as an internal standard.

-

Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer. Standard one-dimensional ¹H and ¹³C spectra are acquired. Two-dimensional techniques like COSY and HSQC can be employed for more detailed structural assignments.

5.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For gas-phase measurements, the sample is introduced into a gas cell with appropriate windows.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Conclusion